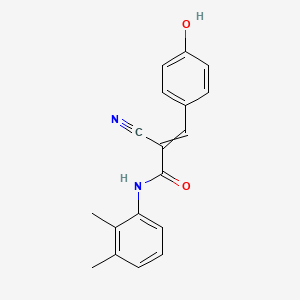

2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Description

2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a cyano group, a 4-hydroxyphenyl moiety at the β-position, and a 2,3-dimethylphenyl group as the amide substituent.

Properties

CAS No. |

345257-35-4 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H16N2O2/c1-12-4-3-5-17(13(12)2)20-18(22)15(11-19)10-14-6-8-16(21)9-7-14/h3-10,21H,1-2H3,(H,20,22) |

InChI Key |

OVQQTMSLZURFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Amide Bond Formation and Cyanation

A two-step approach is commonly employed:

- Amide Bond Formation : Reacting 2,3-dimethylaniline with 3-(4-hydroxyphenyl)prop-2-enoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Triethylamine is often used to maintain basic conditions, facilitating nucleophilic acyl substitution.

- Cyano Group Introduction : Treating the intermediate with cyanogen bromide (BrCN) or malononitrile under nucleophilic substitution conditions. This step requires precise temperature control (0–30°C) to avoid side reactions.

Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amidation | DCC, Triethylamine | DMF | 10–15°C | 85% |

| Cyanation | BrCN | THF | 0°C | 78% |

One-Pot Knoevenagel Condensation

An alternative single-step method utilizes Knoevenagel condensation:

- Reactants : 2-Cyano-N-(2,3-dimethylphenyl)acetamide and 4-hydroxybenzaldehyde.

- Catalyst : Piperidine or morpholine in ethanol or dioxane.

- Conditions : Reflux at 80°C for 6–12 hours, yielding the target compound via dehydration.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Ethanol |

| Time | 8 hours |

| Yield | 82.5% |

Industrial-Scale Production Techniques

Industrial methods prioritize yield optimization and cost efficiency:

Continuous Flow Reactors

Solvent-Free Synthesis

- Mechanism : Microwave-assisted reactions reduce reliance on volatile solvents.

- Conditions :

Purification and Characterization

Purification Methods

Spectroscopic Validation

- 1H NMR : Aromatic protons (δ 6.5–7.5 ppm), enamide protons (δ 8.0–8.5 ppm).

- HRMS : Molecular ion peak at m/z 292.3 (C₁₈H₁₆N₂O₂).

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Amidation | 78 | 92 | Moderate |

| Knoevenagel Condensation | 82.5 | 95 | High |

| Continuous Flow | 85 | 97 | Industrial |

Challenges and Solutions

Isomer Control

Byproduct Management

- Common Byproducts : Unreacted aniline derivatives.

- Mitigation : Acidic workup (pH 1–2) precipitates pure product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its unique functional groups.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as an inhibitor in biochemical assays, it might interact with specific enzymes or receptors, blocking their activity. The cyano group could act as an electrophile, while the hydroxyphenyl group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations :

The 2,3-dimethylphenyl substituent introduces steric hindrance, which may reduce reactivity compared to smaller amide groups (e.g., 4-hydroxyphenyl in ACR-2/3).

No direct evidence links the target compound to corrosion inhibition, but ACR-2/3’s efficacy (84–86%) implies that cyanoacrylamides with polar substituents are effective in this role .

Synthetic Routes :

- Analogs in were synthesized via aldol condensation (e.g., 36a: 51.42% yield), suggesting the target compound could be prepared similarly. Higher yields (e.g., 82.55% for 37a) are achieved with electron-rich aldehydes .

Physical Properties :

- Melting points for structurally related compounds range from 226–288°C (), indicating high thermal stability. The target compound’s melting point is unreported but likely falls within this range.

Biological Activity

2-Cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide (CAS No. 345257-35-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H16N2O2

- IUPAC Name : this compound

- CAS Number : 345257-35-4

The compound features a cyano group attached to a prop-2-enamide backbone, with dimethyl and hydroxyphenyl substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 2,3-dimethylaniline and 4-hydroxybenzaldehyde in the presence of a catalyst.

- Knoevenagel Condensation : Reacting the intermediate with malononitrile to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Mechanism of Action : It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. The interaction with molecular targets such as COX-2 and iNOS has been documented, showing a decrease in inflammatory cytokines associated with cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- In Vitro Studies : In macrophage cultures, it demonstrated a reduction in the synthesis of pro-inflammatory cytokines (IL-1β and TNFα) at non-cytotoxic concentrations .

- In Vivo Studies : Animal models showed decreased paw edema in CFA-induced inflammation when treated with the compound, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

- Testing Against Pathogens : The compound's efficacy against various bacterial strains has been explored, although detailed results are still emerging.

Case Studies

- Study on Anticancer Activity :

- Anti-inflammatory Mechanisms :

Q & A

Q. What synthetic strategies are recommended for preparing 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide and its analogs?

Methodological Answer: A common approach involves multi-step condensation reactions. For example, cyanoacetic acid derivatives can react with substituted anilines under acidic or basic conditions. Key steps include:

- Substitution reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in the preparation of structurally related N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide .

- Condensation agents : Use of carbodiimides (e.g., DCC) or coupling reagents to form the enamide bond, ensuring regioselectivity .

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Example Synthesis Data (Analog Compounds):

Q. How is the molecular structure of this compound validated?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon connectivity. For example, H NMR peaks at δ 6.5–7.5 ppm correspond to aromatic protons, while δ 8.0–8.5 ppm indicates enamide protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Programs like SHELXL refine crystal structures, identifying hydrogen-bonding networks and confirming stereochemistry .

Key Challenge : Differentiating between (E)- and (Z)-isomers via NOESY or X-ray diffraction due to geometric isomerism .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., antioxidant enzymes or inflammatory mediators). For analogs, docking scores correlate with in vitro activity .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess binding modes .

Q. Example Findings :

Q. What experimental approaches resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL’s twin-law functions to model overlapping reflections in cases of pseudo-merohedral twinning .

- Hydrogen-Bond Analysis : Graph-set analysis identifies recurring motifs (e.g., R(8) rings) to validate packing patterns .

- Validation Tools : CheckCIF/PLATON flags outliers in bond lengths/angles, ensuring compliance with expected geometries .

Case Study : A related enamide derivative showed discrepancies in hydrogen-bond distances due to disordered solvent molecules, resolved via partial occupancy refinement .

Q. How are metabolic pathways of this compound characterized in biological systems?

Methodological Answer:

- In Vitro Incubation : Use liver microsomes or hepatocytes to identify phase I/II metabolites.

- LC-HRMS/MS : Hyphenated techniques detect hydroxylation, glucuronidation, or sulfation products. For example, (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide undergoes O-demethylation in rat liver microsomes .

- Isotopic Labeling : C or C tracing quantifies metabolic stability and clearance rates.

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO, 40% PEG-400 in saline) to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate or ester groups at the phenolic -OH, which hydrolyze in vivo to release the active form .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.